molecular formula C21H18N2O5S B285523 7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one

7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B285523
M. Wt: 410.4 g/mol
InChI Key: KAHMLXFXIXOBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It has gained significant attention due to its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one has various applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been found to possess neuroprotective and cardioprotective properties. Due to its potential therapeutic effects, this compound has been studied extensively for its applications in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through various pathways such as the inhibition of oxidative stress, inflammation, and angiogenesis. It has also been reported to modulate the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases that are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one in lab experiments include its potential therapeutic effects, its ability to modulate various enzymes and signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, its high cost, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one. One direction is to study its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to investigate its mechanism of action and identify the pathways and enzymes that are involved in its therapeutic effects. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also important future directions for the research on this compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one involves a series of chemical reactions. The starting material is 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is reacted with 2-bromoethanol in the presence of potassium carbonate to obtain 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanol. This intermediate is then reacted with 4-methyl-2H-chromen-2-one in the presence of potassium carbonate and DMF to obtain the final product.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

7-[2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C21H18N2O5S/c1-13-10-19(24)27-18-12-16(6-7-17(13)18)26-8-9-29-21-23-22-20(28-21)14-4-3-5-15(11-14)25-2/h3-7,10-12H,8-9H2,1-2H3

InChI Key

KAHMLXFXIXOBBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NN=C(O3)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NN=C(O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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